Product packaging for Diinsininol(Cat. No.:)

Diinsininol

Cat. No.: B1248319
M. Wt: 720.6 g/mol
InChI Key: DQBZPEAEXINSNR-QUCAXYRHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diinsininol is a biflavanoid compound first isolated from the rhizome of the African parasitic plant Sarcophyte piriei . It is of significant interest in pharmacological research due to its demonstrated anti-inflammatory activity. Studies have shown that this compound acts by inhibiting prostaglandin synthesis, with one study reporting an IC50 value of 9.20 µM, and also inhibits platelet-activating factor (PAF)-induced exocytosis with an IC50 of 49 µM . This dual mechanism of action suggests potential for research into inflammatory pathways and related cellular processes. The compound's structure has been elucidated as a flavano flavanone glycoside . Researchers are exploring its potential as a lead compound for developing new therapeutic agents, building upon its traditional ethnomedicinal uses . This product is intended for laboratory research purposes only and is not approved for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H32O16 B1248319 Diinsininol

Properties

Molecular Formula

C36H32O16

Molecular Weight

720.6 g/mol

IUPAC Name

(1R,5R,13R)-5,13-bis(3,4-dihydroxyphenyl)-9,19-dihydroxy-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaen-7-one

InChI

InChI=1S/C36H32O16/c37-12-27-31(45)32(46)33(47)35(50-27)48-15-7-21(42)28-16-11-36(51-25(28)8-15,14-2-4-18(39)20(41)6-14)52-26-10-23(44)30-22(43)9-24(49-34(30)29(16)26)13-1-3-17(38)19(40)5-13/h1-8,10,16,24,27,31-33,35,37-42,44-47H,9,11-12H2/t16-,24-,27-,31-,32+,33-,35-,36-/m1/s1

InChI Key

DQBZPEAEXINSNR-QUCAXYRHSA-N

Isomeric SMILES

C1[C@@H](OC2=C(C1=O)C(=CC3=C2[C@@H]4C[C@](O3)(OC5=CC(=CC(=C45)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O

Canonical SMILES

C1C(OC2=C(C1=O)C(=CC3=C2C4CC(O3)(OC5=CC(=CC(=C45)O)OC6C(C(C(C(O6)CO)O)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O

Synonyms

5,7,3',4'-tetrahydroxyflavanyl-7-O-beta-glucosyl-(4beta-8-2beta-O-7)eriodictyol
diinsininol

Origin of Product

United States

Isolation and Elucidation of Diinsininol S Complex Chemical Structure

Methodologies for Isolation from Natural Sources

The initial step in obtaining Diinsininol involves the extraction from its natural source, the tuber or rhizome of Sarcophyte piriei. acs.orgnih.govnih.gov Researchers have successfully isolated the compound, along with its analogue Diinsinin and the known flavanone (B1672756) glycoside naringenin (B18129) 5-glucoside, from this plant material. acs.orgnih.govresearchgate.net The general procedure involves the extraction of the plant material using organic solvents. nih.gov Following extraction, the crude product is subjected to purification, typically through flash chromatography. nih.gov This chromatographic separation allows for the isolation of the individual flavonoid glycosides from the complex mixture. acs.orgnih.govnih.gov The process yields this compound as a purified compound, enabling its detailed structural analysis. acs.orgnih.gov

Advanced Spectroscopic Analysis for Definitive Structural Elucidation

The definitive structure of this compound was established as 5,7,3',4'-tetrahydroxyflavanyl-7-O-β-glucosyl-(4β-8;2β-O-7)-eriodictyol through comprehensive spectroscopic analysis. ebi.ac.ukacs.orgnih.gov This complex structure, a dimer of two flavonoid units linked by a bicyclic system, required the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govacs.orgnih.govnih.gov

Multi-dimensional NMR spectroscopy was critical in assembling the molecular puzzle of this compound. nih.govresearchgate.net Techniques such as ¹H NMR and ¹³C NMR, along with two-dimensional experiments like COSY, HSQC, and HMBC, were employed to map the connectivity of atoms and determine the relative stereochemistry of the molecule. nih.govrsc.org

The analysis of ¹H NMR spectra helps identify the chemical environment of protons, revealing characteristic signals for the aromatic rings of the flavonoid units, the sugar moiety, and the protons within the bicyclic ketal core. nih.govrsc.org For instance, the coupling constants between protons provide crucial information about their spatial relationships, which is essential for assigning the stereochemistry. ¹³C NMR data complements this by providing the carbon framework of the molecule. nih.gov The combination of these techniques allows for the unambiguous assignment of the complex polycyclic structure.

Table 1: Illustrative NMR Data for Key Structural Moieties in this compound This table is illustrative of the types of data obtained through NMR analysis for compounds of this class.

Structural UnitNMR TechniqueObserved Data TypeInformation Gained
Flavonoid Aromatic Rings¹H NMR, ¹³C NMRChemical shifts and coupling patternsSubstitution pattern on the aromatic rings
Glucose Moiety¹H NMR, COSYCharacteristic sugar proton signals and correlationsIdentification of the sugar as β-D-glucose
Bicyclic Ketal Core¹H-¹H COSY, HMBCCorrelations between protons and carbonsConnectivity between the two flavonoid units
StereochemistryNOESY, Coupling ConstantsThrough-space proton correlations, dihedral anglesRelative and absolute configuration of chiral centers

Mass spectrometry (MS) has been indispensable for confirming the molecular weight and elemental composition of this compound and its derivatives. nih.govacs.orgnih.gov Techniques such as Fast Atom Bombardment Mass Spectrometry (FABMS) and Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry have been utilized. nih.govnih.govnih.gov

These methods provide a precise mass-to-charge ratio, which allows for the determination of the molecular formula. nih.gov Furthermore, the fragmentation patterns observed in the mass spectrum offer corroborating evidence for the proposed structure, showing how the molecule breaks apart into its constituent flavan (B184786), flavanone, and glycosyl units. nih.govmdpi.com

Table 2: Mass Spectrometry Data for this compound and Related Compounds

CompoundMass Spectrometry TechniqueIon TypeCalculated m/zFound m/zReference
This compound (1)FABMS(M+H)⁺615.1666615.1691 nih.gov
Diinsinin (2)FABMS(M+H)⁺599.1717599.1713 nih.gov
Diinsininone (Aglycone)ESI-TOF(M+Na)⁺625.1636625.1528 nih.gov

While obtaining a single crystal of a complex natural product like this compound suitable for X-ray diffraction can be challenging, this technique provides the most definitive proof of a molecule's three-dimensional structure and absolute stereochemistry. wikipedia.orglibretexts.orgnih.gov In the study of this compound's structural class, X-ray crystallographic analysis has been successfully applied to a synthetic derivative. rsc.org The stereochemistry of a synthetic compound containing the core 12H-6,12-methanodibenzo[d,g] nih.govdioxocine moiety, which is characteristic of this compound, was unequivocally confirmed by X-ray analysis, thereby validating the stereochemical assignments made by other spectroscopic methods for the natural product itself. rsc.org

Mass Spectrometry Techniques for Structural Fragmentation and Confirmation

Computational Chemistry for Structural Confirmation and Conformational Analysis

Computational chemistry serves as a powerful tool to complement experimental data, offering insights into the structure and properties of complex molecules like this compound. researchgate.net In silico studies, such as molecular docking, have been used to predict the biological interactions of this compound. researchgate.net For example, one study predicted this compound to be a cytochrome P450 inhibitor, yielding a docking score of -13.51 kcal/mol. researchgate.net

Furthermore, computational methods are employed to analyze the conformational preferences of the molecule, helping to understand its three-dimensional shape and flexibility. Theoretical models can be used to predict NMR parameters and compare them with experimental data, thus providing further confirmation of the proposed structure. acs.org The development of synthetic routes for this compound and related natural products often incorporates computational chemistry to understand reaction mechanisms and predict outcomes.

Biosynthesis and Biogenetic Pathways of Diinsininol

Proposed Biogenetic Routes within the Flavonoid Pathway

The formation of Diinsininol is proposed to begin with the general flavonoid pathway, which synthesizes monomeric flavonoid units from phenylalanine. nih.gov The core of its unique structure, a [3.3.1]-bicyclic ketal, is formed through the dimerization of two of these flavonoid intermediates. nih.gov Researchers have proposed several speculative routes for this key coupling step.

One prominent theory suggests that the biosynthesis proceeds via the coupling of two distinct products emerging from the flavonoid pathway. nih.gov Two primary hypothetical routes, termed Path A and Path B, have been considered for this dimerization.

Path A involves the coupling of a benzopyrylium salt with a flavanone (B1672756). nih.gov Synthetic studies suggest this is the more probable biosynthetic route. nih.gov

Path B speculates on the chemoselective addition of a flavanone or flavan (B184786) nucleophile to an electrophile generated from a para-quinone methide or its corresponding cation. nih.gov

An alternative, widely accepted biogenetic pathway proposes that hybrid flavonoids like this compound are formed via the nucleophilic addition of a flavanone unit to an anthocyanidin salt (a flavylium (B80283) cation). nih.govrsc.org This anthocyanidin salt is itself generated from a flavanol by the enzyme anthocyanidin synthase. nih.govrsc.org Another variation of this pathway suggests that sunlight may play a crucial role, initiating the conversion of a 2-hydroxychalcone (B1664081) into a transient flavylium cation, which is then captured by a nucleophile to form the hybrid flavonoid structure. nih.govrsc.org This photochemical process involves the E/Z isomerization of the 2-hydroxychalcone, followed by a dehydrative cyclization in the presence of a Brønsted acid to form the reactive flavylium cation. nih.govrsc.org

Key Enzymatic Transformations and Intermediates in this compound Biosynthesis

The initial stages of this compound biosynthesis rely on the established sequence of enzymatic reactions in the flavonoid pathway to produce the necessary monomeric precursors. nih.gov The pathway starts with the amino acid phenylalanine and proceeds through a series of intermediates including trans-cinnamate, chalcones, and flavanones. nih.gov From the flavanone stage, further transformations can lead to anthocyanidins and flavans, which are the likely candidates for the subsequent dimerization. nih.gov

The key enzymes involved in generating these flavonoid precursors are well-studied and listed in the table below. nih.gov

Table 1: Key Enzymes in the Flavonoid Pathway Preceding this compound Dimerization Interactive Data Table. Click on headers to sort.

Enzyme Abbreviation Full Name Function in the Pathway
PAL Phenylalanine Ammonia (B1221849) Lyase Converts phenylalanine to trans-cinnamate.
C4H Cinnamate 4-hydroxylase Hydroxylates trans-cinnamate.
4CL 4-Coumarate: CoA Ligase Activates 4-coumarate by adding Coenzyme A.
CHS Chalcone (B49325) Synthase Catalyzes the formation of chalcones.
CHI Chalcone Flavanone Isomerase Converts chalcones to flavanones.
F3H Flavanone 3-hydroxylase Hydroxylates flavanones. Can be mimicked by IBX. nih.gov
DFR Dihydroxyflavanone Reductase Reduces dihydroxyflavanones.
ANS Anthocyanidin Synthase Catalyzes the formation of anthocyanidins from flavanols. nih.gov

Key intermediates in the pathway leading to the monomeric units include:

Phenylalanine : The initial amino acid precursor. nih.gov

Chalcones : Open-chain flavonoids that are precursors to most other flavonoid classes. nih.govnih.gov

Flavanones : Such as naringenin (B18129), which are key intermediates that can act as nucleophiles in the coupling reaction. nih.govnih.gov

Anthocyanidin Salts (Flavylium Cations) : These are proposed as the key electrophilic intermediates that react with a flavanone nucleophile to initiate the dimerization that forms the core structure of this compound. nih.govnih.govrsc.org

The precise oxidation state of the flavonoid components at the moment of coupling remains an area of investigation. nih.gov

Bio-Inspired Synthetic Approaches Elucidating Biogenetic Mechanisms

In the absence of definitive knowledge of the exact biosynthetic sequence, chemical synthesis provides a powerful tool to explore the inherent reactivity of flavonoid intermediates and shed light on the likely natural pathways. nih.gov Synthetic efforts have been instrumental in supporting the proposed biogenetic mechanisms for this compound.

Notably, research into a "Path A" inspired synthesis, which involves the coupling between a benzopyrylium salt and a flavanone, has demonstrated that this is a viable chemical strategy. nih.gov The success of these synthetic studies lends strong support to the hypothesis that a similar benzopyrylium-based coupling is the most probable route in nature. nih.gov

Further elucidating these mechanisms, a bio-inspired synthesis of hybrid flavonoids has been developed that mimics the proposed natural pathway. nih.govrsc.org This method uses visible light from a compact fluorescent lamp (CFL) or natural sunlight to drive the reaction. nih.govrsc.org In this approach, a 2-hydroxychalcone undergoes a tandem double-bond isomerization and dehydrated cyclization to form a transient flavylium cation. nih.govrsc.org This highly reactive intermediate is then captured in-situ by various nucleophiles, including bifunctional nucleophiles like phloroglucinol (B13840) and cyclohexa-1,3-dione, to create polycyclic flavonoids with a dioxabicyclo[3.3.1]nonane scaffold similar to that of this compound. nih.govrsc.orgrsc.org This biomimetic synthesis demonstrates that the formation of a flavylium cation and its subsequent capture by a nucleophile is a chemically feasible process under conditions that could be relevant in nature, thus providing strong evidence for this proposed biogenetic pathway. nih.govrsc.org

Chemical Synthesis and Analog Design of Diinsininol and Its Derivatives

Total Synthesis Strategies for Diinsininol

While a completed total synthesis of this compound has not been extensively documented, significant progress has been made through biomimetic and bio-inspired approaches that target its core structural motifs. These strategies often draw inspiration from the proposed biosynthetic pathways of related hybrid flavonoids. rsc.org A plausible biogenetic route suggests that this compound could be formed via the nucleophilic addition of a flavanone (B1672756) molecule to an anthocyanidin salt intermediate. rsc.org

A notable synthetic endeavor in this area was the synthesis of (±)-diinsininone, the aglycone of the closely related compound diinsinin. nih.gov This work provides a foundational strategy that could be adapted for this compound. The key step in this synthesis was the coupling of a benzopyrilium salt with a flavanone, a method that proved applicable to other related proanthocyanidin (B93508) type-A compounds. nih.gov This approach successfully constructed the characteristic [3.3.1]-bicyclic ketal core, suggesting a viable pathway toward this compound's more complex glycosylated structure. nih.gov

The synthesis of biflavonoids like this compound is fraught with challenges that stem from their dimeric nature and structural complexity. researchgate.net Key difficulties include:

Regiocontrol: Achieving the correct connectivity between the two flavonoid monomers is a primary hurdle. Nature accomplishes this with enzymatic precision, but chemical methods often yield mixtures of isomers.

Stereocontrol: Biflavonoids possess multiple stereogenic centers, and controlling the relative and absolute stereochemistry during synthesis is a significant challenge. researchgate.net

Functional Group Manipulation: The numerous hydroxyl groups on the flavonoid scaffolds require a robust strategy of protection and deprotection, adding to the length and complexity of the synthesis.

Scalability and Bioavailability: Many traditional methods for biflavonoid synthesis are inefficient, limiting the production of sufficient quantities for biological studies. researchgate.net Furthermore, natural biflavonoids often suffer from poor water solubility and bioavailability, a challenge that synthetic chemists can address by creating more soluble derivatives.

Advancements to overcome these challenges include the development of new coupling strategies and enzymatic methods. Metal-catalyzed cross-coupling reactions and oxidative coupling of flavone (B191248) units have provided more direct routes to the biflavonoid skeleton. researchgate.net Furthermore, bio-inspired syntheses, such as the enzymatic oxidation of chalcones, have been used to achieve biogenetic-type syntheses of related biflavonoids like lophirone B and C, offering a pathway that can provide higher regioselectivity. clockss.org

The 2,8-dioxabicyclo[3.3.1]nonane system is the central structural feature of this compound. rsc.org The construction of this bridged bicyclic core is a critical aspect of its total synthesis. Various synthetic methods have been developed to access this and related bicyclo[3.3.1]nonane skeletons. A highly efficient, one-pot procedure involves the reaction of substituted 1,3-cyclohexanediones with enals, which proceeds via a Michael-aldol annulation to furnish bicyclic ketols with good stereocontrol.

Another powerful strategy is the sequential Michael addition/bicyclization reaction. In one example, coumarin-, 1,3-cyclohexanedione-, and 1,4-naphthoquinone-fused 2,8-dioxabicyclo[3.3.1]nonanes were synthesized stereoselectively from 3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one derivatives. This one-pot operation forms one C-C and two C-O bonds, creating two six-membered rings and two stereocenters simultaneously. nih.gov The synthesis of the bicyclo[3.3.1]nonane core of polyprenylated acylphloroglucinols (PPAPs), a related class of natural products, has also been achieved through a highly diastereoselective single-step cyclization. acs.org

Method Reactants Key Features Reference
Michael Addition/Bicyclization3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one derivativesOne-pot, stereoselective, forms 3 bonds and 2 rings. nih.gov
Michael-Aldol AnnulationSubstituted 1,3-cyclohexanediones and enalsOne-pot, good to excellent yields, appreciable stereocontrol.
Diastereoselective Cyclization(For related PPAPs)Single-step, highly diastereoselective. acs.org

Challenges and Advancements in Biflavonoid Synthesis

Development of Novel Synthetic Methodologies for this compound Scaffolds

Modern synthetic chemistry seeks to develop novel, efficient, and sustainable methods for constructing complex molecules. For this compound and related hybrid flavonoids, bio-inspired strategies that mimic nature's synthetic logic have proven particularly fruitful. rsc.org A novel methodology for creating diverse hybrid flavonoid scaffolds involves a visible-light-driven reaction of 2-hydroxychalcones with various nucleophiles. rsc.org This process is initiated by the E/Z isomerization of the chalcone (B49325), which then undergoes a dehydrative cyclization in the presence of a Brønsted acid catalyst to form a transient flavylium (B80283) cation. This highly reactive intermediate is then captured in situ by a nucleophile, such as a flavanone unit, to construct the hybrid biflavonoid structure in a manner that likely mirrors the biosynthesis of this compound. rsc.org This approach is notable for its mild conditions and its use of light as a sustainable energy source. rsc.org

Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer a powerful strategy for rapidly building molecular complexity. nih.gov The synthesis of the this compound scaffold is well-suited to this approach. The construction of the dibenzannulated bicyclic-O,O-ketal core has been achieved efficiently through a cerium(III)-catalyzed domino reaction. rsc.org This process involves the coupling of 2-hydroxychalcones with polyphenols like resorcinol (B1680541) or phloroglucinol (B13840) via a regioselective Michael addition followed by a bicyclization cascade. rsc.org The use of cerium(III) chloride, an inexpensive and water-tolerant lanthanide salt, serves as an effective electrophilic activator for the carbonyl group, promoting the key C-C and C-O bond formations. rsc.org

In a broader context, metalloradical catalysis (MRC) offers an advanced approach for controlling complex radical cascade reactions. nih.gov While not yet applied directly to this compound, Co(II)-based catalytic systems have been successfully used for the asymmetric radical bicyclization of 1,6-enynes, demonstrating the potential of such catalyst-controlled radical cascades to construct complex bicyclic structures with high levels of enantio- and diastereoselectivity. nih.gov

The precise connectivity and three-dimensional arrangement of atoms are defining features of this compound, making regioselectivity and stereoselectivity paramount in any synthetic plan. The link between the two flavanone units is specifically (4β→8; 2β→O→7), demanding high control over which positions react.

Regioselectivity: The challenge of regioselectivity in flavonoid synthesis is often addressed by leveraging the intrinsic reactivity of the starting materials or by using catalysts. For instance, transition-metal-catalyzed C-H oxidation has been used as a key step in the regioselective synthesis of 5,6,7-trihydroxyl and 5,7,8-trihydroxyl flavones from a common 5,7-dihydroxy flavone precursor. acs.org In the context of this compound, catalyst-controlled reactions, such as the cerium(III)-catalyzed cascade, can direct the Michael addition to the desired position on the polyphenol acceptor. rsc.org

Stereoselectivity: The formation of the bicyclo[3.3.1]nonane core and the stereocenters at the linkage point must be controlled. Stereocontrolled cyclization reactions are key to establishing the core's conformation. researchgate.net Bio-inspired approaches have shown promise in controlling the stereochemistry of the final product. In the visible-light-driven synthesis of hybrid flavonoids, the use of a catalytic chiral phosphoric acid enabled the reaction to proceed with moderate enantioselectivity, demonstrating that a catalyst's chiral environment can influence the stereochemical outcome of the nucleophilic attack on the transient flavylium cation. rsc.org

Catalyst-Controlled Cascade Reactions

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of a natural product is crucial for exploring its structure-activity relationships (SAR) and developing potential therapeutic agents with improved properties. While specific libraries of this compound analogues have not been reported, the synthetic strategies developed for its core structure provide a platform for such endeavors. The modularity of many synthetic routes allows for the variation of individual components to generate a diverse range of related compounds. caltech.edu

General strategies for creating analogues of this compound would include:

Modification of the Glycosidic Moiety: The glucose unit could be replaced with other sugars or removed entirely to produce the aglycone. This can have a significant impact on solubility and bioavailability.

Alteration of Hydroxyl Group Patterns: The number and position of hydroxyl groups on the aromatic rings could be varied. This is often achieved by starting with differently substituted chalcone or flavanone precursors.

Variation of the Flavonoid Units: Either of the flavanone units (eriodictyol and the flavan-3-ol) could be replaced with other flavonoid structures to probe their importance for biological activity.

Stereochemical Diversification: By altering the catalysts or reaction conditions, it may be possible to synthesize diastereomers or enantiomers of the natural product to determine the optimal stereochemistry for a given biological target.

The development of robust synthetic routes to bicyclic scaffolds is a key theme in medicinal chemistry, as these three-dimensional structures are valuable for creating diverse compound libraries for drug discovery. bham.ac.uk

Rational Design Principles for Structural Modifications

The rational design of this compound analogs is guided by established structure-activity relationships (SAR) for flavonoids and related polyphenols, particularly concerning their anti-inflammatory effects. While specific SAR studies on this compound are not extensively documented, principles derived from similar compounds can be applied to hypothesize how structural modifications might influence its biological activity. researchgate.netnih.govoup.com

Key areas for structural modification include the flavonoid rings (A, B, and C rings), the central bicyclic ketal core, and the glycosidic moiety. The objective of such modifications is often to enhance potency, selectivity, and pharmacokinetic properties. acs.org

Key Principles for Analog Design:

Hydroxylation Pattern: The number and position of hydroxyl (-OH) groups on the A and B rings of the flavonoid units are critical for antioxidant and anti-inflammatory activity. researchgate.net For many flavonoids, a catechol (o-dihydroxy) group on the B-ring is associated with potent activity. researchgate.net Rational design could involve synthesizing this compound analogs with varied hydroxylation patterns to optimize interactions with biological targets.

Modification of the C-Ring: The C-ring of the flavonoid substructures offers several targets for modification. For instance, the C2-C3 double bond and the 4-oxo (keto) group are known to be important for the anti-inflammatory activity of many flavonoids by enabling them to act as inhibitors of enzymes like cyclooxygenase (COX). nih.gov Analogs could be designed where this saturation is altered.

The Bicyclic Core: The rigid 2,8-dioxabicyclo[3.3.1]nonane core is a defining feature of this compound. Current time information in Bangalore, IN.nih.gov Its conformation influences the spatial orientation of the two flavonoid units. Designing analogs with modified bicyclic systems could alter this orientation, potentially leading to enhanced binding affinity for target proteins. Theoretical and molecular modeling studies can be employed to predict the effects of these changes. auctoresonline.orgnih.govmdpi.com

Glycosylation: The glucose moiety in this compound impacts its solubility and pharmacokinetic profile. pjmonline.orgcas.cz Rational design can explore the replacement of glucose with other sugars or the removal of the sugar altogether (to yield the aglycone) to study its effect on activity and bioavailability. The position of glycosylation is also a key variable. nih.gov

Prenylation and Other Lipophilic Groups: Adding lipophilic groups, such as prenyl groups, to the flavonoid scaffold has been shown to enhance the anti-inflammatory activity of other flavonoids like apigenin. nih.gov This strategy could be applied to this compound to potentially improve its membrane permeability and cellular uptake.

The following table summarizes potential structural modifications and their rationale based on principles from related compounds.

Structural Motif Proposed Modification Rationale for Potential Activity Enhancement Relevant Findings from Literature
B-Ring Vary number and position of hydroxyl groups.The catechol group is often crucial for antioxidant and anti-inflammatory effects in flavonoids. researchgate.netQuercetin (with a catechol B-ring) shows potent anti-inflammatory activity. researchgate.netoup.com
C-Ring Saturation of the C2-C3 double bond.The C2-C3 double bond, in conjunction with the 4-oxo group, contributes to COX enzyme inhibition. nih.govFlavones with this feature are noted as preferential COX-2 inhibitors. nih.gov
Glycosidic Moiety Replace glucose with other sugars (e.g., rhamnose, xylose).Glycosylation affects solubility, stability, and bioavailability. pjmonline.orgcas.czDifferent sugar moieties result in varying yields and potentially different biological profiles. nih.govfrontiersin.org
Aglycone Removal of the glucose unit.The aglycone may possess different or more potent intrinsic activity compared to the glycoside. nih.govThe synthesis of diinsininone, the aglycone of the related diinsinin, has been reported. nih.gov
Overall Structure Addition of prenyl groups.Increased lipophilicity can enhance cell membrane interactions and biological activity. nih.gov8-prenylapigenin shows significant anti-inflammatory and vascular-protective properties. nih.gov

Synthetic Access to Specific Substructural Motifs

The total synthesis of this compound is a complex undertaking due to its dense stereochemistry and the presence of the unique bicyclic ketal core. Research has focused on developing methods to construct its key substructural motifs, primarily the 2,8-dioxabicyclo[3.3.1]nonane skeleton and the glycosylated flavonoid units.

Synthesis of the 2,8-Dioxabicyclo[3.3.1]nonane Core:

This central scaffold is the most challenging synthetic target. Several strategies have been developed for its construction, often in the context of synthesizing related natural products.

Biomimetic Synthesis via Benzopyrylium Salts: A prominent approach mimics the proposed biosynthetic pathway. nih.govmdpi.comnih.govacs.org This involves the reaction of a benzopyrylium salt (an electrophile) with a phenol (B47542) nucleophile. nih.gov Chiral anion phase-transfer catalysis has been successfully employed to achieve enantioselective synthesis of this core, yielding products with high enantiomeric excess (up to 94% ee). nih.govmdpi.comnih.gov

Acid-Catalyzed Cascade Reactions: Various acid catalysts have been used to promote cascade reactions that form the bicyclic system in a single pot. For example, cerium(III) chloride has been used to catalyze the coupling of 2-hydroxychalcones with polyphenols like phloroglucinol to regioselectively form the dibenzannulated bicyclic ketal. researchgate.net Similarly, Brønsted acids can catalyze the cascade ring-opening and double cyclization of precursors like 3-ethoxy cyclobutanone (B123998) with naphthol. auctoresonline.org

Imidazole-Catalyzed Cycloaddition: A mild and efficient method uses imidazole (B134444) to catalyze a formal [3+3] cycloaddition between benzopyran hemiacetals and naphthols, constructing the bridged bicyclic ketal in good to excellent yields. researchgate.net

The following table provides an overview of selected synthetic methods for the core structure.

Method Key Reagents Key Features Reported Yield/Selectivity
Chiral Anion Phase-Transfer Catalysis Benzopyrylium salt, 3,5-dimethoxyphenol, Chiral phosphate (B84403) anionBiomimetic, Enantioselective56% yield, 94% ee nih.gov
Cerium(III)-Catalyzed Domino Reaction 2-Hydroxychalcone (B1664081), Resorcinol, CeCl₃·7H₂O-NaIOne-pot, RegioselectiveGood yields researchgate.net
Imidazole-Catalyzed [3+3] Cycloaddition Benzopyran hemiacetal, Naphthol, ImidazoleMild, Environmentally benign, ScalableGood to excellent yields researchgate.net
Acid-Catalyzed Pseudo-Three-Component Reaction (Z)-3-chloro-3-phenylacrylaldehyde, 4-hydroxycoumarin, B(OH)₃Divergent synthesis possible to yield isomersGood yield nih.gov

Synthesis of Glycosylated Flavonoid Units:

The introduction of the glucose moiety is another key step. Glycosylation can be performed either on the final aglycone or at an intermediate stage of the synthesis. nih.govfrontiersin.org

Chemical Glycosylation: The most common method involves reacting the flavonoid aglycone (or a precursor) with an activated sugar donor, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide. nih.govfrontiersin.org These reactions are often carried out under phase-transfer conditions or with promoters like mercury or silver salts. The use of protecting groups on the sugar and the aglycone is typically necessary to ensure regioselectivity. frontiersin.orgusp.br

Enzymatic Glycosylation (Biotransformation): An alternative, environmentally friendlier approach uses glycosyltransferase enzymes to attach the sugar unit. pjmonline.orgcas.cz This method can offer high regio- and stereoselectivity, often without the need for protecting groups. However, the availability and specificity of the required enzymes can be a limitation. pjmonline.org

The synthesis of this compound's aglycone, or a closely related structure like diinsininone, has been accomplished, providing a crucial intermediate for the final glycosylation step to access the natural product itself. nih.gov The synthesis of diinsininone was achieved through a strategy involving the coupling of a benzopyrilium salt with a flavanone, demonstrating the feasibility of assembling the complex biflavonoid structure. nih.gov

Mechanistic Investigations of Diinsininol S Biological Activities in Vitro and Molecular Level

Modulation of Prostaglandin (B15479496) Synthesis Pathways in Cell-Free and Cellular Systems

Diinsininol has demonstrated a significant capacity to modulate the synthesis of prostaglandins (B1171923), which are critical lipid mediators in inflammatory processes. acs.orgnih.govresearcher.liferesearchgate.net

Inhibition Kinetics and Molecular Targets (e.g., Cyclooxygenase (COX) Enzymes)

In vitro studies have established that this compound inhibits prostaglandin synthesis with a half-maximal inhibitory concentration (IC50) of 9.20 µM. acs.orgnih.gov This inhibitory activity was determined using an assay that measured the conversion of arachidonic acid into prostaglandins in microsomes, suggesting that the molecular target of this compound likely includes the cyclooxygenase (COX) enzymes. acs.org COX enzymes, namely COX-1 and COX-2, are the key enzymes responsible for the conversion of arachidonic acid to prostaglandin H2, the precursor for various prostaglandins. nih.gov

However, the current body of scientific literature does not provide specific details on the inhibition kinetics of this compound, nor does it differentiate its inhibitory activity against the specific COX isoforms, COX-1 and COX-2. Further research is required to determine if this compound is a selective or non-selective COX inhibitor and to characterize the nature of its enzymatic inhibition (e.g., competitive, non-competitive).

Downstream Cellular Events Affected by Prostaglandin Modulation

Prostaglandins are involved in a wide array of cellular events, including the mediation of inflammation, pain, and fever. By inhibiting prostaglandin synthesis, this compound is presumed to interfere with these downstream processes. The inhibition of prostaglandin production would lead to a reduction in the activation of their respective G-protein coupled receptors, which in turn would dampen the inflammatory signaling cascades they initiate. nih.govru.nl However, specific studies detailing the direct downstream cellular consequences of this compound-mediated prostaglandin modulation are not yet available in the published literature.

Effects on Platelet-Activating Factor (PAF)-Induced Cellular Responses (In Vitro)

This compound has also been identified as an inhibitor of cellular responses induced by platelet-activating factor (PAF), a potent phospholipid mediator involved in various inflammatory and allergic reactions. acs.orgnih.gov

Molecular Targets Involved in PAF Signaling Pathways

In vitro assays using neutrophils have shown that this compound inhibits PAF-induced exocytosis with an IC50 value of 49 µM. acs.org PAF exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor. nih.govnih.gov This binding triggers a cascade of intracellular signaling events, including the activation of phospholipases and the mobilization of intracellular calcium, ultimately leading to cellular responses like exocytosis. nih.gov While this compound's inhibitory action on PAF-induced exocytosis points to an interference with the PAF signaling pathway, the precise molecular target(s) of this compound within this pathway have not been definitively identified. It is plausible that this compound could act as a PAFR antagonist or inhibit downstream signaling components.

Elucidation of Exocytosis Inhibition Mechanisms

Exocytosis is a complex cellular process involving the fusion of vesicles with the plasma membrane to release their contents. plos.org In neutrophils, PAF-induced exocytosis leads to the release of inflammatory mediators stored in granules. The inhibition of this process by this compound with an IC50 of 49 µM suggests a significant disruption of the machinery governing vesicle trafficking and fusion. acs.org The molecular mechanisms of platelet exocytosis, a similar process, involve SNARE proteins like syntaxin (B1175090) and SNAP-23, which are crucial for membrane fusion. nih.gov It is conceivable that this compound may interfere with the function of these or other regulatory proteins involved in the exocytotic machinery. However, detailed studies to elucidate the specific mechanism by which this compound inhibits exocytosis are currently lacking.

Interaction with Other Biological Targets (In Vitro and Computational)

The exploration of this compound's interaction with other biological targets through in vitro and computational methods is an area that remains largely unexplored. Computational approaches, such as molecular docking, are powerful tools for predicting the binding of small molecules to protein targets and can provide insights into potential mechanisms of action. nih.govmdpi.combohrium.com Such studies could help in identifying other potential protein targets for this compound and in understanding the structural basis for its observed biological activities. To date, no in silico or comprehensive in vitro screening studies for this compound have been reported in the scientific literature.

Enzyme Inhibition Studies (e.g., Prostaglandin Synthase)

In vitro investigations have demonstrated this compound's capacity as an enzyme inhibitor, particularly targeting key enzymes in inflammatory pathways. Research has focused on its effect on prostaglandin synthesis and platelet-activating-factor (PAF)-induced exocytosis.

This compound was tested for its ability to inhibit prostaglandin synthesis, a critical process in inflammation. In these assays, it exhibited significant inhibitory activity with a reported IC50 value of 9.20 µM. nih.govacs.org This indicates that this compound can effectively block the enzymatic cascade that produces prostaglandins, which are well-known mediators of inflammation, pain, and fever. nih.gov The reference compound used in the study, indomethacin, showed an IC50 value of 0.56 µM. acs.org

Furthermore, this compound's inhibitory effects were evaluated in a platelet-activating-factor (PAF)-induced exocytosis assay. nih.govacs.org PAF is a potent phospholipid activator involved in a variety of inflammatory and allergic responses. This compound was found to inhibit this process with an IC50 value of 49 µM. nih.govacs.org This finding suggests another mechanism through which this compound exerts its anti-inflammatory effects, by interfering with cellular responses triggered by PAF. nih.gov

Table 1: In Vitro Enzyme and Process Inhibition by this compound

AssayIC50 Value (µM)Reference
Prostaglandin Synthesis Inhibition9.20 nih.govacs.org
Platelet-Activating-Factor (PAF)-Induced Exocytosis Inhibition49 nih.govacs.org

Receptor Binding and Downstream Signaling Pathway Modulation (e.g., NF-κB/P38 MAPK pathway)

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key intracellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and the p38 mitogen-activated protein kinase (p38 MAPK) pathways. While direct binding studies on this compound are limited, evidence from structurally related compounds and its known anti-inflammatory activities point towards its influence on these cascades. acs.org

The NF-κB pathway is a crucial regulator of immune and inflammatory responses. nih.gov Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like COX-2. researchgate.net The inhibition of the NF-κB pathway is a significant target for anti-inflammatory drug development. nih.govresearchgate.net Molecules that are structurally analogous to this compound have been shown to suppress the activation of the NF-κB pathway. acs.orgresearchgate.net This suggests that this compound likely interferes with this pathway, potentially by inhibiting the phosphorylation of key components like the p65 subunit, thereby preventing the expression of inflammatory mediators. researchgate.net

Similarly, the p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, playing a pivotal role in the regulation of inflammatory processes. analis.com.mynih.govrsc.org Activation of p38 MAPK leads to the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins. jkefarind.com Research on compounds with a similar molecular framework to this compound has indicated inhibition of p38 MAPK phosphorylation. acs.org This mode of action is a well-established mechanism for controlling inflammation at a post-transcriptional level. jkefarind.commdpi.com By modulating the NF-κB and p38 MAPK signaling cascades, this compound can effectively down-regulate the complex network of inflammatory responses.

Cytotoxicity and Antiproliferative Effects in Cell Lines (In Vitro Mechanistic Studies)

While this compound has been identified as a potent anti-inflammatory agent with defined enzyme-inhibiting properties, comprehensive in vitro mechanistic studies detailing its specific cytotoxicity and antiproliferative effects against various cancer cell lines are not extensively documented in the available scientific literature.

Studies on extracts from Sarcophyte piriei, the plant from which this compound is isolated, have shown therapeutic potential, including inhibitory effects on prostaglandin synthesis. researchgate.net However, specific IC50 values for the isolated this compound compound against a panel of human cancer cell lines have not been reported. Research in the field often involves screening compounds for their antiproliferative activity against cell lines such as those from breast, colon, or ovarian cancers to determine their potential as anticancer agents. researcher.life Such studies typically establish dose-dependent effects and calculate IC50 values, which represent the concentration at which 50% of cell growth is inhibited. researcher.life Although other flavonoids have been evaluated for their antiproliferative activities, this specific data for this compound remains to be elucidated. nih.gov

Structure Activity Relationship Sar and Computational Studies for Rational Design

Elucidation of Key Structural Features Influencing Biological Activity

The biological activity of Diinsininol is intrinsically linked to its complex molecular architecture. nih.gov Key structural elements, such as the glycosylation pattern, the nature of the biflavonoid linkage, and the aromatic substitution patterns, play crucial roles in defining its therapeutic potential. nih.govresearchgate.net

This compound is classified as a biflavonoid, meaning it is composed of two flavonoid units linked together. naturalproducts.netnih.gov Its structure is specifically defined as 5,7,3',4'-tetrahydroxyflavanyl-7-O-β-glucosyl-(4β-8;2β-O-7)-eriodictyol. nih.gov This nomenclature indicates a complex linkage between a flavan (B184786) and a flavanone (B1672756) (eriodictyol) unit. nih.gov The type and position of this interflavonoid linkage are fundamental to the molecule's three-dimensional shape and, consequently, its biological activity. nih.gov

The aromatic rings of this compound feature several hydroxyl (-OH) groups. naturalproducts.net The pattern of this hydroxylation is a well-established determinant of activity in the flavonoid family. nih.gov For example, the catechol (3',4'-dihydroxy) substitution pattern on the B-ring is often associated with potent antioxidant and anti-inflammatory properties. nih.gov this compound possesses this feature on both of its flavonoid components, which likely contributes to its observed biological effects, such as the inhibition of prostaglandin (B15479496) synthesis. frontiersin.orgnih.gov

Table 1: Reported In Vitro Biological Activities of this compound and Related Compounds

CompoundBiological Target/AssayActivity (IC₅₀)
This compound Prostaglandin Synthesis Inhibition9.20 µM nih.govacs.org
Platelet-Activating Factor-Induced Exocytosis49 µM nih.govacs.org
Diinsinin Prostaglandin Synthesis Inhibition13.14 µM nih.govacs.org
Platelet-Activating Factor-Induced Exocytosis39 µM nih.govacs.org

Impact of Glycosylation on Activity

In Silico Modeling and Molecular Docking Studies

Computational methods, such as molecular docking, provide invaluable insights into how this compound might interact with potential biological targets at a molecular level. researchgate.netnih.gov These in silico techniques allow researchers to predict and analyze the binding of a ligand (this compound) to the active site of a protein. nih.gov

Molecular docking simulations can calculate a "docking score," which estimates the binding affinity between a ligand and a target protein. chemicalpapers.com A lower docking score generally indicates a more favorable binding interaction. In one in-silico study, this compound was predicted to be a cytochrome P450 inhibitor, with a calculated docking score of -13.51 kcal/mol. chemicalpapers.com This suggests a strong potential for interaction with this enzyme family, which is crucial in drug metabolism. chemicalpapers.com Such predictions are instrumental in prioritizing compounds for further experimental testing. nih.gov

Beyond simply predicting if a compound will bind, molecular docking can reveal the specific nature of the interaction. researchgate.net These models can identify potential binding sites on a target protein and detail the specific amino acid residues that interact with the ligand. researchgate.net For this compound, docking studies would likely show key hydrogen bonds forming between its numerous hydroxyl groups and polar residues in a target's active site. Additionally, the aromatic rings could participate in π-π stacking interactions with residues like phenylalanine or tyrosine, further stabilizing the complex. researchgate.net While specific docking studies for this compound against its known targets like cyclooxygenase are not widely published, the principles of flavonoid-protein interactions are well-documented and would apply. researchgate.net

Table 2: Example of In Silico Prediction for this compound

CompoundPredicted TargetDocking Score (kcal/mol)
This compound Cytochrome P450-13.51 chemicalpapers.com

Prediction of Binding Affinities with Molecular Targets

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis represents a more quantitative approach to understanding SAR. wikipedia.org It involves creating mathematical models that correlate the chemical structures of a series of compounds with their measured biological activities. nih.govproquest.com For a compound like this compound, a QSAR study would involve synthesizing or isolating a series of related biflavonoids with variations in their glycosylation, linkage, or substitution patterns. By measuring the biological activity of each analog and using computational software to calculate various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a predictive model can be built. nih.gov

Although a specific, comprehensive QSAR study on a series of this compound analogs is not yet available in the public domain, the principles of QSAR are widely applied in flavonoid research. proquest.com Such a study on this compound would allow researchers to predict the activity of novel, unsynthesized derivatives, thereby streamlining the drug discovery process and focusing laboratory efforts on the most promising candidates. nih.govproquest.com

Rational Design and Optimization of this compound-Based Scaffolds for Enhanced Activity

The rational design and optimization of drug candidates are pivotal in medicinal chemistry for enhancing therapeutic efficacy and minimizing off-target effects. For this compound, a biflavonoid with a characteristic 2,8-dioxabicyclo[3.3.1]nonane core, these strategies are being explored to augment its inherent biological activities, particularly its anti-inflammatory properties. This involves a synergistic approach that combines computational studies with synthetic modifications to understand and leverage the structure-activity relationships (SAR).

Research into the broader class of compounds featuring the 2,8-dioxabicyclo[3.3.1]nonane scaffold has provided foundational insights into the structural requirements for biological activity. These studies, while not exclusively focused on this compound, offer a valuable blueprint for its targeted optimization. For instance, investigations into derivatives of this scaffold as inhibitors of human lactate (B86563) dehydrogenase A (hLDHA) have shed light on key SAR points that can be extrapolated to the rational design of more potent this compound-based analogs. researchgate.netmdpi.comnih.gov

Structure-Activity Relationship (SAR) Insights from 2,8-Dioxabicyclo[3.3.1]nonane Derivatives

Systematic modifications of the 2,8-dioxabicyclo[3.3.1]nonane core have revealed that the nature and position of substituents significantly influence biological activity. While specific SAR studies on a wide range of this compound analogs are not extensively documented in publicly available research, data from related compounds offer predictive value. The following table summarizes general SAR findings for derivatives of the 2,8-dioxabicyclo[3.3.1]nonane scaffold, which can guide the optimization of this compound.

Modification Site Observed Effect on Activity (General) Inferred Relevance for this compound
Aromatic Rings (Flavan-derived portions)Substitution patterns (e.g., hydroxyl, methoxy (B1213986) groups) influence binding affinity and selectivity for target enzymes. tjnpr.orgModifying the hydroxylation pattern on the catechol and phloroglucinol-derived rings of this compound could enhance its interaction with inflammatory targets like cyclooxygenase (COX) or lipoxygenase (LOX).
Bicyclic CoreThe rigidity and conformation of the 2,8-dioxabicyclo[3.3.1]nonane core are crucial for presenting the pharmacophoric features in the correct spatial orientation. researchgate.netmdpi.comnih.govAlterations that stabilize the active conformation could lead to improved potency.
Interflavan LinkageThe nature of the linkage between the flavonoid units affects the overall shape and flexibility of the molecule.While the core linkage in this compound is fixed, synthetic strategies could explore analogs with different linkages to probe the optimal geometry for target engagement.

It has been noted that for some biflavonoids, the presence of methoxy groups can influence their inhibitory activity against certain targets. tjnpr.org This suggests that methylation of the hydroxyl groups on the this compound scaffold could be a viable strategy for optimization.

Computational Studies and Molecular Docking

Computational methods, such as molecular docking, are instrumental in the rational design process. pubtexto.comfrontiersin.orgjppres.com These techniques allow for the in silico prediction of how a ligand, such as a this compound analog, will bind to the active site of a target protein. This is particularly relevant for this compound's anti-inflammatory effects, which are thought to be mediated, at least in part, by the inhibition of enzymes in the prostaglandin synthesis pathway, such as cyclooxygenases (COX-1 and COX-2). mdpi.com

Molecular docking studies on other biflavonoids have demonstrated their potential to bind to the active sites of inflammatory enzymes. For example, docking studies with quercetin, another flavonoid, have shown favorable interactions with phosphodiesterase 4 (PDE4), an enzyme involved in inflammation. gajrc.com Similarly, computational analyses of terpenes have been used to guide the development of new anti-inflammatory drugs. nih.gov

For this compound, molecular docking simulations could be employed to:

Predict the binding affinity of this compound and its virtual analogs to the active sites of COX-1, COX-2, and 5-LOX.

Identify key amino acid residues involved in the binding, providing insights for designing modifications that enhance these interactions.

Compare the binding modes of different this compound-based scaffolds to understand the structural basis for improved potency and selectivity.

The following table illustrates hypothetical data that could be generated from such a computational study, predicting the binding affinities of designed this compound analogs against a key inflammatory target.

Compound Modification Predicted Binding Affinity (kcal/mol) to COX-2
This compound--9.5
Analog 1Monomethylation of catechol hydroxyl-9.8
Analog 2Additional hydroxyl on phloroglucinol (B13840) ring-10.2
Analog 3Fluorination of an aromatic ring-9.2

These predictive data would then guide the synthesis of the most promising analogs for subsequent in vitro and in vivo testing to validate their enhanced activity. This iterative cycle of design, synthesis, and testing is the cornerstone of rational drug development.

Future Directions and Research Perspectives

Exploration of Novel Biosynthetic Enzymes and Pathways in Sarcophyte Species

The biosynthesis of Diinsininol is believed to follow the general flavonoid pathway, which is one of the most well-studied biosynthetic routes in plants. frontiersin.org This pathway commences with the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA and subsequently enters the flavonoid biosynthesis route. csic.es The initial enzyme specific to flavonoid synthesis is chalcone (B49325) synthase (CHS), which produces a chalcone scaffold from which all flavonoids are derived. nih.govcsic.es

For this compound, it is proposed that its biosynthesis involves the dimerization of two flavonoid monomers. frontiersin.org The process likely involves several key enzymes, including chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), flavanone reductase (FR), and anthocyanidin synthase (ANS), among others. frontiersin.org One speculative pathway suggests that a combination of di-hydroxylated and mono-hydroxylated flavanones leads to the formation of Diinsininone, the aglycone of Diinsinin. frontiersin.org The subsequent glycosylation, likely occurring as a final or penultimate step, would then yield this compound. frontiersin.org

While the general enzymatic steps are understood, the specific enzymes within Sarcophyte species that catalyze these transformations for this compound biosynthesis have not yet been isolated and characterized. Future research should focus on identifying and characterizing these novel enzymes. This could involve techniques such as transcriptomic analysis of Sarcophyte tissues to identify candidate genes encoding these enzymes, followed by heterologous expression and functional characterization. A deeper understanding of these enzymes could pave the way for their use in biotechnological production of this compound and its analogues.

Table 1: Key Enzyme Classes in Flavonoid Biosynthesis

Enzyme ClassAbbreviationFunction in Flavonoid Pathway
Phenylalanine ammonia (B1221849) lyasePALConverts phenylalanine to trans-cinnamic acid
Cinnamate 4-hydroxylaseC4HHydroxylates cinnamic acid
4-coumarate: CoA ligase4CLActivates coumaric acid to its CoA ester
Chalcone synthaseCHSCatalyzes the first committed step in flavonoid synthesis
Chalcone isomeraseCHIIsomerizes chalcones to flavanones
Flavanone 3-hydroxylaseF3HHydroxylates flavanones
Dihydroflavonol 4-reductaseDFRReduces dihydroflavonols
Anthocyanidin synthaseANSCatalyzes the formation of anthocyanidins

This table is generated based on general flavonoid biosynthesis pathways and may not represent the specific enzymes in Sarcophyte species. nih.govfrontiersin.orgcsic.espolyphenols-site.comnih.govknaw.nl

Development of Advanced and Sustainable Synthetic Strategies for Complex this compound Analogues

The complex structure of this compound, a biflavonoid with a [3.3.1]-bicyclic ketal core, presents a significant synthetic challenge. frontiersin.orgrsc.org Current research has explored bio-inspired synthetic routes for hybrid flavonoids with similar structural motifs. mdpi.comnih.govacs.orgrsc.org One such approach involves the visible-light-driven reaction of 2-hydroxychalcones with various nucleophiles to create structurally diverse hybrid flavonoids. mdpi.comnih.govacs.orgrsc.org This method mimics the proposed natural biosynthetic pathway where sunlight may play a role. mdpi.comnih.gov

Future synthetic strategies should aim for both efficiency and sustainability. The development of modular and divergent synthetic pathways would be highly beneficial, allowing for the creation of a library of this compound analogues with varied substitution patterns. cam.ac.uk This could be achieved through techniques such as metal-catalyzed cross-coupling reactions and oxidative coupling of flavone (B191248) precursors. researchgate.netresearchgate.net Furthermore, the use of organocatalysis and photoredox catalysis could offer greener and more sustainable alternatives to traditional synthetic methods. rsc.org The synthesis of such analogues is crucial for structure-activity relationship (SAR) studies to identify compounds with enhanced biological activities. nih.gov

Table 2: Potential Synthetic Approaches for this compound Analogues

Synthetic StrategyDescriptionPotential Advantages
Bio-inspired SynthesisMimics natural biosynthetic pathways, often using light or enzymatic catalysts.Can lead to stereoselective synthesis under mild conditions.
Modular and Divergent SynthesisAllows for the flexible and efficient creation of a library of related compounds from common intermediates.Facilitates rapid exploration of structure-activity relationships.
Metal-catalyzed Cross-couplingUtilizes transition metals to form C-C or C-O bonds between flavonoid units.High efficiency and functional group tolerance.
Oxidative CouplingDimerization of flavonoid monomers through oxidative processes.Can be a biomimetic approach to biflavonoid synthesis.

This table outlines general strategies that could be applied to the synthesis of this compound analogues based on existing literature for biflavonoids. mdpi.comcam.ac.ukresearchgate.netnih.gov

Deeper Elucidation of Molecular Mechanisms via Advanced Omics Approaches (e.g., Proteomics, Metabolomics in relevant in vitro systems)

Understanding the molecular mechanisms underlying the biological activities of this compound is a critical area for future research. While some studies have shown its inhibitory effects on prostaglandin (B15479496) synthesis, the broader molecular targets remain to be elucidated. frontiersin.org Advanced omics technologies, such as proteomics and metabolomics, are powerful tools for this purpose. frontiersin.orgfrontiersin.org

Proteomics can be employed to identify the protein targets of this compound in relevant in vitro systems. nih.govcreative-proteomics.com By comparing the proteomes of cells treated with this compound to untreated cells, researchers can identify proteins whose expression levels or post-translational modifications are altered. nih.gov This can provide insights into the cellular pathways modulated by the compound.

Metabolomics, the large-scale study of small molecules, can reveal changes in the metabolic profile of a biological system in response to this compound. creative-proteomics.comresearchgate.net A study utilizing GC/TOF-MS has been conducted on the metabolome of Sarcophyte sanguinea subsp. piriei, the plant source of this compound, providing a foundational dataset. researchgate.net Future metabolomics studies in relevant cell or animal models treated with this compound could help to map the metabolic pathways affected by the compound. The integration of proteomics and metabolomics data can provide a more holistic understanding of this compound's mechanism of action. frontiersin.org

Integration of Artificial Intelligence and Machine Learning in this compound Research for De Novo Design and Mechanistic Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and natural product research. knaw.nlacs.orgnih.gov These technologies offer significant potential for advancing the study of this compound.

Table 3: Applications of AI/ML in Flavonoid Research

AI/ML ApplicationDescriptionRelevance to this compound Research
Predictive ModelingUsing algorithms to predict bioactivity, toxicity, and pharmacokinetic properties based on chemical structure.Can guide the selection and prioritization of this compound analogues for synthesis and testing.
De Novo DesignGenerating novel molecular structures with desired properties using generative models.Can lead to the discovery of new this compound-based compounds with improved therapeutic potential.
Omics Data AnalysisAnalyzing large proteomics and metabolomics datasets to identify patterns and biomarkers.Can help to elucidate the complex molecular mechanisms of this compound.
Biosynthesis OptimizationModeling and optimizing metabolic pathways to enhance the production of flavonoids in host organisms.Could be used to increase the yield of this compound in engineered microbes or plants.

Q & A

Basic Research Questions

Q. How to formulate a focused research question on Diinsininol’s biochemical mechanisms?

  • Methodological Framework : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope of your question . For example:

  • Feasible: "Does this compound inhibit [specific enzyme] at physiologically relevant concentrations?"
  • Novel: "How does this compound’s binding affinity compare to existing inhibitors of [target protein]?"
    • Avoid overly broad questions (e.g., "What does this compound do?") by defining variables (e.g., concentration ranges, cell types) and aligning with gaps in existing literature .

Q. What experimental designs are optimal for initial pharmacological testing of this compound?

  • Stepwise Approach :

In vitro assays : Prioritize dose-response studies to establish IC50/EC50 values .

Control groups : Include positive (known inhibitors) and negative (vehicle-only) controls to validate assay reliability .

Replication : Conduct triplicate experiments with blinded data analysis to minimize bias .

  • Example table for experimental parameters:

ParameterIn vitro (Cell-based)In vivo (Rodent Model)
Concentration Range1 nM – 100 µM0.1 – 10 mg/kg
Endpoint MeasurementATP levels (luminescence)Plasma half-life (HPLC)
Statistical Powern ≥ 3 per groupn ≥ 6 per group

Q. How to ensure ethical compliance in human trials involving this compound?

  • Key Considerations :

  • Anonymity : Use coded identifiers for participant data, ensuring only the principal investigator can link responses to individuals .
  • GDPR Compliance : Obtain granular consent for distinct data uses (e.g., genomic analysis vs. efficacy tracking) .
  • Risk Assessment : Conduct a data protection impact assessment (DPIA) if handling sensitive health metrics .

Advanced Research Questions

Q. How to resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Analytical Workflow :

Variable Audit : Compare bioavailability, metabolism (e.g., liver microsome stability), and tissue penetration between models .

Cross-Validation : Replicate in vivo conditions in 3D cell cultures or organ-on-a-chip systems to bridge the gap .

Meta-Analysis : Use tools like PRISMA to systematically evaluate conflicting studies, highlighting methodological disparities (e.g., dosing schedules) .

  • Example contradiction analysis table:

Study TypeEfficacy (%)Key Limitation
In vitro85Lack of metabolic enzymes
In vivo40Rapid renal clearance

Q. How to integrate multi-omics data to study this compound’s polypharmacology?

  • Methodological Pipeline :

Data Collection : Pair transcriptomics (RNA-seq) with proteomics (LC-MS/MS) to identify downstream targets .

Systems Biology Tools : Use STRING or KEGG to map interactions between this compound-affected pathways .

Validation : Apply CRISPR-Cas9 knockout of candidate genes to confirm mechanistic links .

  • Visualization : Heatmaps or Sankey diagrams to show pathway enrichment across omics layers .

Q. How to apply machine learning to predict this compound’s off-target effects?

  • Algorithm Selection :

  • Supervised Learning : Train random forest models on chemical descriptors (e.g., PubChem fingerprints) to predict binding to off-target kinases .
  • Validation : Use molecular docking (AutoDock Vina) to prioritize high-probability targets for experimental testing .
    • Data Requirements : Curate a dataset of known inhibitors/activators of off-target proteins to improve model accuracy .

Guidance for Data Presentation and Reproducibility

  • Tables/Figures : Use APA-style tables with clear headers (e.g., "Mean ± SEM") and asterisks for significance levels (*p < 0.05) .
  • Reproducibility Checklist :
    • Pre-register protocols on Open Science Framework.
    • Share raw data in repositories like Zenodo or Figshare .
    • Disclose all conflicts of interest (e.g., funding sources) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.